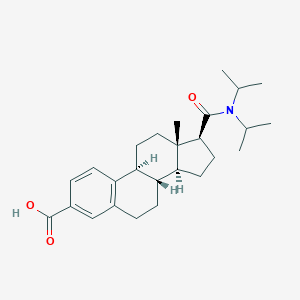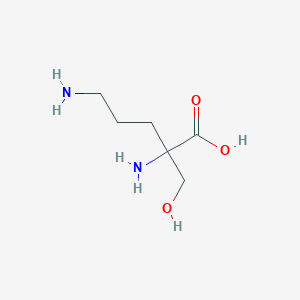
17-(N,N-Diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(N,N-Diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid, also known as Estra-1,3,5(10)-triene-3-carboxylic acid (ETCA), is a synthetic estrogenic compound. It is a potent estrogen receptor agonist, and it has been used in scientific research to investigate the mechanisms of estrogen receptor signaling pathways. ETCA is an important tool for studying the effects of estrogen on cellular processes and for developing new treatments for diseases that involve estrogen signaling.
Mécanisme D'action
ETCA acts as an estrogen receptor agonist, binding to ERα and ERβ and inducing conformational changes that activate downstream signaling pathways. The binding of ETCA to ERα and ERβ results in the activation of transcription factors that regulate gene expression. This leads to changes in the expression of genes involved in cellular processes such as cell proliferation, apoptosis, and differentiation.
Effets Biochimiques Et Physiologiques
ETCA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the proliferation of breast cancer cells, and it has been implicated in the development of breast cancer. ETCA has also been shown to increase bone density and reduce the risk of osteoporosis. Additionally, ETCA has been shown to have cardiovascular protective effects, reducing the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ETCA in lab experiments is its potency as an estrogen receptor agonist. ETCA has a high affinity for ERα and ERβ, and it can activate downstream signaling pathways at low concentrations. This makes it a useful tool for investigating the mechanisms of estrogen receptor signaling pathways. One limitation of using ETCA in lab experiments is its potential toxicity. ETCA has been shown to have cytotoxic effects on some cell types, and caution should be taken when using it in experiments.
Orientations Futures
There are many future directions for research involving ETCA. One area of interest is the development of new treatments for diseases that involve estrogen signaling. ETCA has been shown to have potential therapeutic effects for breast cancer, osteoporosis, and cardiovascular disease, and further research is needed to explore these potential applications. Another area of interest is the development of new synthetic estrogenic compounds that are more potent and selective than ETCA. These compounds could be used to investigate the mechanisms of estrogen receptor signaling pathways and to develop new treatments for diseases that involve estrogen signaling.
Méthodes De Synthèse
ETCA can be synthesized by several methods, including the reaction of estrone with diisopropylcarbodiimide and isopropanol in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of estradiol with diisopropylcarbodiimide and isopropanol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with trifluoroacetic acid to remove the protective group and obtain ETCA.
Applications De Recherche Scientifique
ETCA has been widely used in scientific research to investigate the mechanisms of estrogen receptor signaling pathways. It has been shown to activate estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in a dose-dependent manner. ETCA has also been used to study the effects of estrogen on cellular processes such as cell proliferation, apoptosis, and differentiation. Additionally, ETCA has been used to develop new treatments for diseases that involve estrogen signaling, such as breast cancer, osteoporosis, and cardiovascular disease.
Propriétés
Numéro CAS |
124650-99-3 |
|---|---|
Nom du produit |
17-(N,N-Diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid |
Formule moléculaire |
C26H37NO3 |
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
(8S,9S,13S,14S,17S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C26H37NO3/c1-15(2)27(16(3)4)24(28)23-11-10-22-21-9-6-17-14-18(25(29)30)7-8-19(17)20(21)12-13-26(22,23)5/h7-8,14-16,20-23H,6,9-13H2,1-5H3,(H,29,30)/t20-,21-,22+,23-,26+/m1/s1 |
Clé InChI |
VXKTZBKORWNMBL-OPMJLWCUSA-N |
SMILES isomérique |
CC(C)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)C(=O)O)C |
SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C |
Synonymes |
17-(N,N-diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid 17-DCETCA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)




![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)



